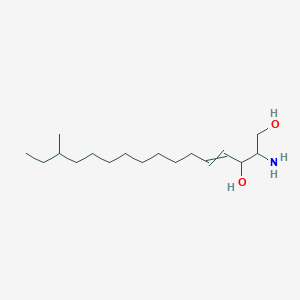

2-Amino-14-methylhexadec-4-ene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

86067-68-7 |

|---|---|

Molecular Formula |

C17H35NO2 |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

2-amino-14-methylhexadec-4-ene-1,3-diol |

InChI |

InChI=1S/C17H35NO2/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-17(20)16(18)14-19/h11,13,15-17,19-20H,3-10,12,14,18H2,1-2H3 |

InChI Key |

NJVGCHGRFMZTKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCC=CC(C(CO)N)O |

Origin of Product |

United States |

Synthesis Methodologies for 2 Amino 14 Methylhexadec 4 Ene 1,3 Diol and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides the flexibility to create Sphingofungin E and its analogues, enabling the exploration of structure-activity relationships. The primary challenge lies in the stereoselective construction of the highly functionalized amino alcohol core.

Stereoselective Synthesis of 2-Amino-1,3-Diols

The stereoselective synthesis of the 2-amino-1,3-diol moiety is the cornerstone of any synthetic route to sphingofungin analogues. beilstein-journals.orgnih.gov This structural motif is common in many bioactive natural products, and its construction requires precise control over the stereochemistry at two adjacent carbon atoms. beilstein-journals.orgnih.gov Two general strategies are commonly employed: the insertion of amino and alcohol groups into an existing carbon skeleton with the correct stereochemistry, or the formation of a carbon-carbon bond between two chiral centers to assemble the final diol. beilstein-journals.orgnih.gov

The absolute stereochemistry of the final product is determined by the asymmetric construction of the 2-amino-1,3-diol core. A key strategy for achieving this involves using chiral starting materials derived from the "chiral pool." For instance, the total synthesis of Sphingofungin E has been accomplished starting from D-glucose. nih.gov In this approach, an Overman rearrangement of an allylic trichloroacetimidate (B1259523), derived from diacetone-D-glucose, is used to establish the stereocenter bearing the nitrogen atom. nih.gov This method effectively translates the inherent chirality of the carbohydrate starting material to the target molecule.

Another approach involves the use of chiral catalysts to induce asymmetry. While not specifically detailed for Sphingofungin E, general methods for asymmetric synthesis of tailor-made amino acids often utilize chiral Ni(II) complexes of Schiff bases, which could be adapted for the synthesis of complex amino alcohols. mdpi.com

Table 1: Key Asymmetric Reactions in Sphingofungin Synthesis

| Starting Material | Key Reaction | Reagents/Catalysts | Outcome |

|---|---|---|---|

| Diacetone-D-glucose | Overman Rearrangement | Allylic trichloroacetimidate intermediate | Generates tetra-substituted carbon with nitrogen stereoselectively. nih.gov |

Achieving the correct relative stereochemistry between the amino and hydroxyl groups is critical. One powerful method involves the oxidative amination of allenes, which can be controlled through both reagents and substrates to produce any of the possible diastereomers of a 2-amino-1,3-diol product. rsc.org This stereodivergent approach allows for flexible synthesis of various stereoisomers. rsc.org

In the context of sphingofungin synthesis, diastereoselectivity is often substrate-controlled. For example, a total synthesis of Sphingofungin F, a close analogue, utilized a palladium(0)-catalyzed diastereoselective oxazoline (B21484) formation. nih.gov The inherent stereochemistry of the starting material guided the formation of the new stereocenter. Similarly, antipodal stereoselective dihydroxylations on a common intermediate have been used to achieve the total synthesis of both Sphingofungin E and its diastereomer, 4,5-di-epi-sphingofungin E. elsevierpure.com

Enantioselective synthesis ensures that the desired biologically active enantiomer is produced. Many modern synthetic methods rely on chiral catalysts to achieve high enantioselectivity. For instance, rhodium(II)-catalyzed C-H amination followed by alkylation has been employed in the stereoselective total synthesis of myriocin (B1677593) and Sphingofungin E. elsevierpure.com

A modular approach has also been developed, featuring a key decarboxylative cross-coupling reaction of chiral sulfinyl imines with a tartaric acid derivative. nih.gov This method constructs the core motif containing four consecutive stereocenters and a terminal double bond, which can then be elaborated into various sphingofungin family members through olefin metathesis. nih.gov

Strategies Involving Epoxide Ring Opening with Amines

The ring-opening of epoxides with nitrogen nucleophiles is a classic and effective method for synthesizing amino alcohols. This strategy has been successfully applied in the total synthesis of Sphingofungin E. One route featured a regiospecific epoxide formation followed by an intramolecular ring-opening to establish the C-2 configuration of the polar head of the molecule.

A more general approach for the synthesis of β-amino alcohols involves using a commercially available Pd/C catalyst. nih.govacs.org In this tandem process, nitroarenes are reduced to amines via transfer hydrogenation, and these in-situ generated amines then open an epoxide ring to form the desired β-amino alcohol. nih.govacs.org This method is advantageous as it avoids the need for intermediate separation and allows for easy recovery of the catalyst. nih.govacs.org

Table 2: Epoxide Ring-Opening Methodologies

| Catalyst/Reagent | Substrates | Key Feature | Advantage |

|---|---|---|---|

| Pd/C | Nitroarenes, 1,2-epoxides | Tandem transfer hydrogenation and ring-opening | In-situ generation of amine; catalyst is recoverable. nih.govacs.org |

Palladium-Catalyzed Cyclization in Unsaturated Amino Alcohol Synthesis

Palladium catalysis offers powerful tools for constructing heterocyclic systems and controlling stereochemistry. Palladium(II)-catalyzed Wacker-type cyclizations of unsaturated alcohols and amino alcohols are versatile methods for preparing oxygen- and nitrogen-containing heterocycles. mdpi.comnih.gov These reactions proceed through intramolecular nucleophilic attack on a palladium-activated alkene. mdpi.com

Specifically, chiral unsaturated β-amino alcohols can undergo cyclization in the presence of Pd(II) catalysts to yield enantiopure bicyclic oxazolidines with high regio- and stereocontrol. acs.orgacs.orgnih.gov These oxazolidines serve as protected precursors to the amino alcohol, which can be liberated in a subsequent step. This strategy has been applied to the synthesis of piperidine (B6355638) alkaloids and demonstrates a robust method for controlling the stereochemistry of amino alcohols. acs.org While a direct application to the total synthesis of 2-Amino-14-methylhexadec-4-ene-1,3-diol has not been explicitly detailed, the principles are highly relevant for constructing its core structure or analogues. For instance, a palladium-catalyzed method for preparing anti-1,3-amino alcohols has been reported, showcasing the utility of this approach for controlling diastereoselectivity. thieme-connect.com

Reductive Amination in Amino-Diol Formation

Reductive amination is a robust and widely utilized method in organic synthesis for the formation of amines from carbonyl compounds. This reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org The process is a cornerstone for installing the amino group in amino-diol synthesis.

The general transformation involves two key steps that can often be performed in a single pot:

Imine Formation : A ketone or aldehyde reacts with an amine (such as ammonia (B1221849) for a primary amine) under weakly acidic conditions to form an imine. libretexts.orgchemistrysteps.com

Reduction : A reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond of the imine to a single bond. chemistrysteps.com

For the synthesis of an amino-1,3-diol, a suitable β-hydroxy ketone precursor would be required. The amino group is introduced by reaction with an amine source, followed by reduction. A critical aspect of this method is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting carbonyl group, preventing reduction of the aldehyde or ketone. masterorganicchemistry.com This selectivity allows for efficient one-pot procedures where the carbonyl compound, amine, and reducing agent are all combined. wikipedia.orgyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Common Use Case |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Stronger reductant; can reduce the starting aldehyde/ketone. masterorganicchemistry.com | Typically used in a two-step process after imine formation. |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder reductant; selective for imines/iminium ions over carbonyls. masterorganicchemistry.com | Ideal for one-pot reductive amination reactions. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and less toxic alternative to NaBH₃CN; also selective for imines. masterorganicchemistry.com | Widely used in modern organic synthesis for one-pot procedures. |

| Catalytic Hydrogenation (H₂/Pd, Pt) | "Green" method, but can sometimes lead to over-alkylation or reduction of other functional groups. wikipedia.org | Used when other reducible groups are absent or protected. |

One-Pot Multicomponent Reactions for Amino Alcohol Frameworks

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for assembling complex molecular frameworks like those found in amino alcohols. These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates portions of all reactants, minimizing waste and simplifying purification procedures. acs.org

A notable example is a free-radical multicomponent reaction that assembles an amine, an aldehyde, and methanol (B129727) to generate 1,2-amino alcohols under mild conditions. acs.org This approach avoids the pre-formation of imines and protection of the amino group. acs.org Another strategy involves a Passerini-type reaction where aldehydes, isocyanides, and SiCl₄ are combined to create versatile intermediates that can be reduced to β-amino alcohols. acsgcipr.org This method has been validated for the preparation of approximately 40 different β-amino alcohols with good yields (44-93%) and demonstrates high performance even with bulky or sensitive substrates. acsgcipr.org Such methodologies are valuable for rapidly generating libraries of amino alcohol analogues.

Utilization of Chiral Auxiliaries and Catalysts in Amino Diol Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical when synthesizing complex molecules like this compound, which contains multiple chiral centers. Chiral auxiliaries and asymmetric catalysts are employed to guide reactions to produce a specific stereoisomer.

A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral starting material to direct a subsequent reaction in a stereoselective manner. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones are a well-known class of auxiliaries used in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously, a key feature of the 1,3-diol system. wikipedia.org

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. Monoterpene-based aminodiols, derived from natural products like α-pinene, have been shown to be excellent chiral ligands and catalysts in a range of stereoselective transformations. nih.gov For instance, a library of regioisomeric monoterpene-based aminodiols was synthesized and successfully used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.gov Similarly, chiral diols such as BINOL and TADDOL derivatives can act as Brønsted acid catalysts to control the stereoselectivity in reactions forming amino acids. nih.gov

Scalability Considerations for Synthetic Protocols

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces significant challenges. For compounds like 2-amino-1,3-diol analogues, scalability requires that the synthesis be safe, cost-effective, and efficient. google.comgoogle.com

Key considerations include:

Reagent Selection : Avoiding highly reactive and hazardous reagents that are difficult to handle on a large scale is crucial. For example, some synthetic routes for related compounds require tedious column chromatography for purification, which is often impractical at an industrial scale. google.com

Patents for related structures, such as 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol, often focus on developing synthetic routes that overcome the drawbacks of prior art, such as challenging purification methods and the use of dangerous reagents. google.com

Biosynthesis and Chemoenzymatic Approaches

Biosynthesis offers a powerful and sustainable alternative to traditional chemical synthesis for producing complex molecules. By harnessing the power of enzymes and microbial metabolism, it is possible to construct long-chain amino alcohols and diols from simple, renewable feedstocks.

Microbial Platform Development for Long-Chain Amino Alcohols and Diols

Metabolic engineering enables the development of microbial "cell factories" for the production of valuable chemicals. While much focus has been on short-chain alcohols and diols, recent advances are expanding the chemical space accessible through microbial systems. pnas.orgbiorxiv.org

Amino acids, which are naturally abundant and structurally diverse, can serve as platform chemicals for further expansion in microbial systems. bohrium.com Researchers have devised metabolic platforms capable of producing C3-C5 diols from amino acids by combining natural catabolism pathways with engineered diol formation pathways. pnas.org This approach expands feedstock flexibility beyond sugars to include protein hydrolysates. bohrium.com By redesigning metabolic pathways based on the natural metabolism of amino acids like aspartate or glutamate (B1630785) in E. coli, the production of diols can be optimized. nih.gov These principles can be extended to produce the longer, more complex backbones required for molecules like this compound.

Polyketide Synthase (PKS) Systems in Amino Diol Biosynthesis

Polyketide synthases (PKSs) are multi-domain enzyme complexes that build complex carbon chains in a modular and programmable fashion, making them ideal for generating diverse chemical structures. wikipedia.org Engineered PKS platforms represent a novel and highly efficient approach for producing medium- and branched-chain diols and amino alcohols, which are otherwise challenging to produce biosynthetically. osti.govresearchgate.net

These platforms operate in an assembly-line manner:

Chain Initiation & Elongation : A starter unit (e.g., an acyl-CoA) is loaded, and the carbon chain is extended by the sequential addition of extender units (like malonyl-CoA or methylmalonyl-CoA) by different PKS modules. wikipedia.org The use of specific acyltransferase (AT) domains allows for the incorporation of branches, such as the methyl group in the target compound. biorxiv.orgosti.gov

Chain Termination and Modification : The final step is crucial for generating the desired functionality. Engineered PKS systems can incorporate terminal reductase (TR) domains that release the polyketide chain as an aldehyde. researchgate.net This aldehyde intermediate can then be converted into different products by downstream enzymes:

Diols : Reduction by alcohol dehydrogenases (ADHs). osti.govresearchgate.net

Amino Alcohols : Transamination by specific transaminases (TAs). osti.govresearchgate.net

Using this modular PKS platform in host organisms like Streptomyces albus, researchers have demonstrated the production of nine different 1,3-diols and six amino alcohols, achieving titers of up to 1 g/L in shake flasks. biorxiv.orgbiorxiv.org This high degree of tunability and efficiency highlights the immense potential of PKS systems for the biosynthesis of complex, long-chain amino diols. osti.govbiorxiv.org

Table 2: Key Enzyme Classes in Engineered PKS Platforms for Amino Diol Synthesis

| Enzyme/Domain Class | Function | Relevance to Target Compound |

|---|---|---|

| Polyketide Synthase (PKS) | Assembles the carbon backbone from simple acyl-CoA precursors. wikipedia.org | Builds the C16 chain and incorporates the C14 methyl group. |

| Acyltransferase (AT) | Selects the extender units (e.g., malonyl-CoA, methylmalonyl-CoA) for chain elongation. osti.gov | A methylmalonyl-CoA specific AT would install the methyl branch. |

| Terminal Reductase (TR) | Releases the completed polyketide chain as a terminal aldehyde. researchgate.net | Creates the precursor for the amino-diol headgroup. |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to alcohols. researchgate.net | Forms the hydroxyl groups of the diol. |

| Transaminase (TA) | Converts a carbonyl group (aldehyde) into an amino group. researchgate.net | Installs the C2 amino group. |

Expanding Amino Acid Catabolism for Diol Production

The catabolism of amino acids provides a rich source of versatile molecular backbones that can be engineered for the production of valuable chemicals, including amino-diols. By strategically harnessing and redirecting the natural breakdown pathways of amino acids, it is possible to generate precursors for the synthesis of complex molecules like this compound.

One notable approach involves the use of dioxygenases and decarboxylases to convert amino acids into chiral amino alcohols. For instance, a protocol has been developed for the enzymatic synthesis of amino alcohols from L-lysine. jove.com This process utilizes a dioxygenase for the regio- and diastereoselective hydroxylation of the lysine (B10760008) side-chain, followed by the cleavage of the carboxylic acid group by a pyridoxal-phosphate (PLP) dependent decarboxylase. jove.com This enzymatic cascade yields optically enriched amino alcohols, retaining the stereochemistry at the newly formed hydroxylated center. jove.com

While this specific example starts with L-lysine, the principle can be extended to other amino acids. For the synthesis of a long-chain amino-diol like this compound, one could envision a pathway starting from a long-chain amino acid. The catabolism of such an amino acid could be engineered to introduce hydroxyl groups at specific positions and to modify the carbon chain to match the target molecule's structure. The key challenge lies in identifying or engineering enzymes with the desired substrate specificity and regioselectivity to act on these non-natural substrates.

Metabolic engineering can play a crucial role in enhancing the production of diols from amino acid catabolism. nih.gov By creating amino-acid overproducers, the intracellular pool of precursor molecules is increased, which can drive the flux towards the desired diol product. nih.gov Various screening and selection tools have been developed to identify microbial strains with high amino acid production capabilities. nih.gov

Biocatalytic Conversion Pathways from Fatty Acids

Fatty acids represent a logical and sustainable starting point for the synthesis of long-chain molecules like this compound due to their inherent long carbon chains. Biocatalytic pathways can be designed to introduce the necessary functional groups (amino and hydroxyl) onto a fatty acid backbone with high specificity.

The initial step in such a pathway would likely involve the selective oxidation of the fatty acid chain to introduce hydroxyl groups. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of fatty acids at various positions. Directed evolution and protein engineering techniques can be employed to tailor the regioselectivity of these enzymes to target the desired carbon atoms for hydroxylation.

Following hydroxylation, the introduction of an amino group can be achieved through the action of enzymes like aminotransferases or ammonia lyases. These enzymes can convert a keto group, formed by the oxidation of a hydroxyl group, into an amino group. The stereochemistry of the resulting amino group can be controlled by selecting an appropriate enantioselective enzyme.

The creation of the double bond at the C4-C5 position of this compound would require a desaturase enzyme. These enzymes are common in fatty acid metabolism and can be engineered to introduce double bonds at specific locations within the carbon chain.

Enzyme Cascades for Stereoselective Amino-Diols and Polyols

The synthesis of molecules with multiple stereocenters, such as this compound, presents a significant synthetic challenge. Enzyme cascades offer a powerful solution by enabling the stereoselective formation of multiple chiral centers in a single pot or in a sequential manner, often under mild reaction conditions. nih.govresearchgate.net

A three-component strategy for the stereoselective enzymatic synthesis of amino-diols and amino-polyols has been developed. nih.govresearchgate.net This approach combines a biocatalytic aldol reaction with a reductive amination step. nih.govresearchgate.net Variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) are used to catalyze the aldol addition of a hydroxy ketone to a prochiral aldehyde, establishing two stereocenters with high control. nih.govresearchgate.net The resulting dihydroxy ketone intermediate is then subjected to reductive amination catalyzed by an imine reductase (IRED), which introduces the amino group and sets a third stereocenter. nih.govresearchgate.net This two-step, one-pot process has been shown to produce the (2R,3R,4R) enantiomers of amino-polyols with high stereoselectivity. nih.govresearchgate.net

The substrate scope of these enzymes can be expanded through protein engineering to accommodate the long-chain aldehydes and ketones that would be required for the synthesis of this compound. The modular nature of this enzyme cascade allows for the combination of different aldolases and IREDs to generate a library of amino-diol products with diverse stereochemistries.

| Enzyme Class | Role in Cascade | Example Enzyme | Key Features |

| Aldolase | Forms C-C bond and creates two stereocenters | D-fructose-6-phosphate aldolase (FSA) | Accepts a variety of aldehydes and hydroxy ketones. nih.govresearchgate.net |

| Imine Reductase (IRED) | Catalyzes reductive amination to form the amino group | IRED-259 | High stereoselectivity for the formation of chiral amines. nih.govresearchgate.net |

An alternative enzymatic cascade could involve the use of a dioxygenase to introduce hydroxyl groups, as discussed previously, followed by an aminotransferase to install the amino functionality. jove.com Such cascades provide a green and efficient alternative to traditional chemical synthesis, which often requires multiple protection and deprotection steps. nih.govresearchgate.net

Metabolic Engineering Strategies for Enhanced Production

To achieve high-titer production of this compound in a microbial host, it is essential to apply metabolic engineering strategies. These strategies aim to optimize the flow of carbon from central metabolism to the target product by eliminating competing pathways, enhancing the expression of key enzymes, and ensuring a sufficient supply of necessary cofactors.

Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for strain improvement. nih.gov The initial steps in engineering a microbial host, such as Escherichia coli or Corynebacterium glutamicum, would involve:

Pathway Construction: Introducing the heterologous genes encoding the enzymes of the desired synthetic pathway for this compound.

Precursor Enrichment: Increasing the intracellular pool of precursors, such as long-chain fatty acids or amino acids. This can be achieved by overexpressing enzymes in the precursor biosynthesis pathway and deleting genes that divert these precursors to other metabolic fates. nih.gov

Elimination of Byproducts: Deleting genes responsible for the formation of unwanted byproducts to redirect carbon flux towards the target molecule. nih.gov

Cofactor Engineering: Ensuring a balanced supply of cofactors, such as NADPH and ATP, which are often required by the enzymes in the synthetic pathway. This may involve engineering the central carbon metabolism to favor the production of these cofactors.

For example, in the production of 2,3-butanediol, metabolic engineering strategies have included the overexpression of α-acetolactate synthase and α-acetolactate decarboxylase, along with the deletion of genes for competing pathways like lactate (B86563) and ethanol (B145695) production. researchgate.net Similar principles can be applied to the production of this compound, where the expression of the key enzymes in its synthetic pathway would be optimized, and competing metabolic pathways would be silenced.

| Strategy | Approach | Target |

| Precursor Supply | Overexpression of pathway enzymes | Increased availability of fatty acid or amino acid precursors |

| Byproduct Reduction | Gene knockouts of competing pathways | Redirected carbon flux to the desired product |

| Cofactor Regeneration | Engineering of central metabolism | Balanced supply of NADPH and ATP |

| Pathway Optimization | Fine-tuning of enzyme expression levels | Maximized product titer and yield |

By systematically applying these metabolic engineering strategies, it is possible to develop robust microbial cell factories for the efficient and sustainable production of this compound and its analogues.

Molecular and Supramolecular Interactions of 2 Amino 14 Methylhexadec 4 Ene 1,3 Diol

Structure-Activity Relationship (SAR) Studies of Branched Amino Diol Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and molecular biology for understanding how the structural features of a molecule influence its biological activity. For branched amino diol scaffolds, such as 2-Amino-14-methylhexadec-4-ene-1,3-diol, SAR studies provide a framework for predicting its interactions and functional roles.

Influence of Lipid Chain Length on Functional Properties

The length of the lipid chain in sphingolipids and related compounds is a critical determinant of their biological function, influencing membrane properties and cell signaling. uni-heidelberg.de The long hydrocarbon chain of this compound, with its 14-methylhexadec-4-ene structure, suggests that it shares characteristics with other long-chain amino alcohols.

Studies on ceramides (B1148491), which also possess long-chain bases, have shown that the length of the sphingoid base has a more significant impact on intermolecular interactions and the formation of ordered domains within membranes than the N-linked acyl chain. nih.govresearchgate.net Specifically, longer sphingoid bases tend to enhance the stability of microdomains. uni-heidelberg.de This suggests that the C16 chain of this compound is a key contributor to its interaction with lipid bilayers.

The chain length of sphingoid bases in ceramides has been shown to affect the properties of the lipid bilayer, including membrane order and fluidity, which can lead to the formation of microdomains. uni-heidelberg.de These microdomains serve as platforms for cell signaling by concentrating or excluding specific proteins. uni-heidelberg.de Variations in the lipid chain length of similar amino alcohol compounds have been investigated to understand their structure-activity relationships, particularly in the context of antifungal therapies. researchgate.net

Table 1: Comparison of Lipid Chain Length Effects in Related Compounds

| Compound Class | Effect of Increased Chain Length | Reference |

| Ceramides | Increased thermal stability of gel-phases, stronger intermolecular interactions. | researchgate.netnih.gov |

| Sphingoid Bases | Greater impact on microdomain formation and stability. | uni-heidelberg.de |

| Bipolar Sphingolipid-like Compounds | Modulates antifungal activity. | researchgate.net |

Role of the Amino and Hydroxyl Groups in Molecular Recognition

The amino and hydroxyl groups are pivotal for the molecular recognition capabilities of this compound. These functional groups can participate in hydrogen bonding, which is crucial for the specific interaction with biological targets. In ceramides, the amide and hydroxyl groups form a hydrogen bond network with specific amino acid residues in proteins, which is key for stereo-specific recognition. nih.gov

The 1,3-diol arrangement in the headgroup of this compound, along with the amino group at the C2 position, creates a polar region capable of intricate hydrogen bonding. This is analogous to the headgroup of sphingosine (B13886) and other sphingoid bases, where these groups are essential for their biological functions. For instance, in the interaction of ceramides with the CERT START domain, a hydrogen bond network involving the amide and hydroxyl groups of ceramide and specific amino acid residues is critical for recognition and transport. nih.gov Human Neutral Ceramidase also relies on specific recognition of the hydroxyl headgroup of ceramide for its hydrolytic activity. nih.gov

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (hydroxyl oxygens) allows for precise orientational and conformational arrangements upon binding to a receptor or enzyme. The stereochemistry of these groups is also a critical factor in determining the specificity of these interactions.

Conformational Analysis and its Impact on Biological Activity

The biological activity of peptides, for example, is highly dependent on their conformation, and constraining their structure can lead to increased potency and specificity. nih.gov Similarly, for lipid-like molecules, the ability to adopt a specific conformation that complements a binding site is crucial for its function. The interplay between the hydrophobic lipid tail and the polar headgroup will dictate how the molecule orients itself in different environments, such as in a lipid membrane or within a protein's binding pocket, thereby impacting its biological effects.

Theoretical and Computational Studies

Theoretical and computational methods provide powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied for the structural elucidation of complex organic molecules. researchgate.net For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Table 2: Potential Applications of DFT for this compound

| DFT Application | Information Gained |

| Geometry Optimization | Provides the most stable 3D structure and conformational isomers. |

| Vibrational Analysis | Predicts IR and Raman spectra to aid in experimental characterization. |

| NMR Chemical Shift Calculation | Assists in the assignment of 1H and 13C NMR spectra. |

| Frontier Molecular Orbital Analysis | Gives insights into the molecule's reactivity and electronic properties. |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide a detailed view of the interactions between a ligand, such as this compound, and its biological target, such as a receptor or an enzyme.

In the context of sphingolipids, MD simulations have been used to investigate the activation mechanisms of sphingosine-1-phosphate (S1P) receptors. nih.govunifr.ch These simulations have revealed how the lipid ligand binds to the receptor and induces conformational changes that lead to receptor activation. nih.gov For this compound, MD simulations could be used to predict its binding mode to potential protein targets, identify key interacting residues, and estimate the binding affinity.

MD simulations can also be used to study the behavior of this compound within a lipid bilayer, providing insights into its orientation, depth of insertion, and its effect on membrane properties. These simulations can reveal how the molecule influences membrane fluidity, thickness, and the formation of lipid domains, which are crucial aspects of its potential biological function. researchgate.net

Structure-Based Inverted Virtual Screening for Protein Target Identification

Structure-based inverted virtual screening, also known as reverse docking, is a powerful computational method used to identify the potential protein targets of a specific small molecule. nih.govnih.gov Instead of screening a large library of compounds against a single protein, this technique screens a single compound of interest against a vast database of protein structures. nih.govfrontiersin.org This approach is particularly valuable for identifying the molecular targets of novel compounds, elucidating mechanisms of action, predicting off-target effects, and repositioning existing drugs. nih.gov

For a molecule like this compound, the process would begin with its three-dimensional structure. This structure is then computationally "docked" into the binding sites of a large collection of proteins, such as those available in the Protein Data Bank (PDB). nih.gov Sophisticated scoring functions are used to estimate the binding affinity and evaluate the complementarity between the ligand (the amino diol) and each protein target. researchgate.net The proteins are then ranked based on these scores, and the top-ranked candidates are considered potential biological targets.

The key elements of this process include:

Ligand Preparation: Generating a high-quality 3D conformer of this compound.

Target Database: Utilizing a comprehensive library of protein crystal structures.

Docking Algorithm: Employing software to systematically fit the ligand into the binding pockets of the target proteins.

Scoring and Ranking: Using energy-based functions to predict the most favorable binding interactions.

This methodology allows for the visual inspection of docking poses to analyze interactions like hydrogen bonds and hydrophobic contacts, which further refines the prediction of true biological targets. nih.gov For this compound, this could reveal interactions with enzymes involved in lipid metabolism, signaling pathways, or other cellular processes, similar to its structural relatives, the sphingolipids. nih.gov

| Step | Description | Tools/Databases | Potential Outcome |

|---|---|---|---|

| 1. Ligand Preparation | Generation of a low-energy 3D conformation of the molecule. | ChemDraw, Avogadro | Optimized 3D structure file (e.g., .mol2, .sdf). |

| 2. Target Library Selection | Selection of a database of human protein structures. | Protein Data Bank (PDB), ChEMBL | A curated set of several thousand protein targets. |

| 3. Reverse Docking | Docking the ligand against all selected protein binding sites. | AutoDock, Schrödinger Maestro, Discovery Studio | A list of protein-ligand complexes with calculated binding scores. |

| 4. Post-Docking Analysis | Filtering and ranking results based on scoring functions and interaction analysis. | Custom scripts, visualization software | A ranked list of high-probability protein targets. |

| 5. Experimental Validation | In vitro assays to confirm the binding and activity against top-ranked targets. | Enzyme inhibition assays, binding assays | Validated biological targets of the compound. |

Stereoelectronic Effects in Reaction Pathways and Diastereoselectivity

Stereoelectronic effects are crucial in dictating the three-dimensional structure and reactivity of molecules, including amino diols. nih.gov These effects arise from the spatial arrangement of orbitals and influence reaction pathways and the diastereoselectivity of chemical transformations. In this compound, the relative orientation of the amino group at C2 and the hydroxyl groups at C1 and C3 is governed by a complex interplay of steric hindrance and stereoelectronic interactions.

Key stereoelectronic considerations for this molecule include:

Gauche and Anti Conformations: The conformation around the C2-C3 bond is influenced by the potential for hydrogen bonding between the amino group and the C3-hydroxyl group. This interaction can stabilize a gauche conformation, which might otherwise be sterically disfavored.

Hyperconjugation: Interactions between filled bonding orbitals (e.g., C-H bonds) and adjacent empty antibonding orbitals (e.g., C-O σ*) can stabilize specific rotamers. raineslab.com These effects play a significant role in establishing the preferred conformation of the diol side chain, which in turn affects how the molecule presents itself to enzymes or reactants. raineslab.com

Inductive Effects: The electronegative oxygen and nitrogen atoms create dipoles that influence the electron density across the molecule, affecting the reactivity of nearby functional groups.

During synthesis, achieving the desired stereochemistry of the 2-amino-1,3-diol moiety is a primary challenge. The stereoselective construction of this functional group often relies on substrate control, where the existing stereocenters direct the approach of reagents, or reagent control, using chiral catalysts. researchgate.netnih.gov For instance, in the synthesis of related sphingoid bases, the diastereoselective reduction of a keto group precursor is a critical step, where the choice of reducing agent can significantly influence the anti/syn ratio of the resulting amino alcohol. nih.gov The stereoelectronic environment of the substrate, including chelation control by hydroxyl groups, can guide the hydride attack to one face of the carbonyl, leading to high diastereoselectivity. koreascience.kr

Thermodynamic Stability and Charge Distribution Analysis

The thermodynamic stability of this compound is determined by its intramolecular and intermolecular interactions. Its structure, featuring a long hydrophobic hydrocarbon tail and a polar headgroup with amino and hydroxyl functionalities, suggests amphiphilic properties.

Charge Distribution: The charge distribution is highly polarized due to the presence of electronegative oxygen and nitrogen atoms.

Partial Negative Charges (δ-) will be concentrated on the oxygen and nitrogen atoms.

Partial Positive Charges (δ+) will reside on the hydrogen atoms of the hydroxyl and amino groups, as well as the adjacent carbon atoms (C1, C2, C3).

This charge distribution is critical for the molecule's ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with protein binding sites and other molecules.

Intermolecular Factors and Supramolecular Assembly: In a condensed phase, intermolecular hydrogen bonding between the polar headgroups of adjacent molecules will be a dominant stabilizing force. The long, nonpolar methylhexadecene tails will favor packing via van der Waals forces. This amphiphilic nature suggests that in aqueous environments, these molecules could self-assemble into higher-order structures like micelles or bilayers to minimize the unfavorable interaction between the hydrophobic tails and water.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amino Diols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For a class of molecules like amino diols, a QSAR model could be developed to predict a specific biological activity, such as cytotoxicity, enzyme inhibition, or receptor binding affinity.

The development of a QSAR model for analogues of this compound would involve the following steps:

Data Set Compilation: A series of structurally related amino diols with experimentally measured biological activities is required. Variations in the dataset could include changes in the length of the alkyl chain, modifications to the polar headgroup, or different stereochemistries.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical or machine learning methods are used to build a regression or classification model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized amino diol derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. mdpi.com

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Hydrophobicity and polarizability. |

| 3D Descriptors | Molecular volume, surface area, moments of inertia | Three-dimensional shape and steric properties. |

Derivatization and Chemical Transformations of 2 Amino 14 Methylhexadec 4 Ene 1,3 Diol

Functional Group Interconversions at Hydroxyl Positions

The primary and secondary hydroxyl groups of 2-Amino-14-methylhexadec-4-ene-1,3-diol are key sites for chemical modification. Their differential reactivity allows for selective transformations.

One of the most common reactions is acylation , which involves the introduction of an acyl group to form an ester. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The primary hydroxyl group at the C1 position is generally more reactive than the secondary hydroxyl group at C3, allowing for regioselective acylation under controlled conditions.

Another important transformation is phosphorylation . The primary hydroxyl group can be selectively phosphorylated to yield sphingosine-1-phosphate analogues, which are potent signaling molecules. This is typically achieved using phosphorylating agents like phosphorus oxychloride in the presence of a suitable base.

Furthermore, the hydroxyl groups can be converted to other functional groups. For instance, they can be transformed into ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis). They can also be oxidized to the corresponding aldehydes or ketones, although this often requires prior protection of the amino group to avoid side reactions.

| Transformation | Reagents and Conditions | Product | Notes |

| Selective Acylation (C1-OH) | Acyl chloride, Pyridine, 0 °C | 1-O-Acyl-2-amino-14-methylhexadec-4-ene-1,3-diol | The primary hydroxyl is more nucleophilic. |

| Peracylation (C1-OH, C3-OH, NH2) | Acetic anhydride, Pyridine, RT | 1,3-Di-O-acetyl-2-acetamido-14-methylhexadec-4-ene | All nucleophilic groups are acylated. |

| Phosphorylation (C1-OH) | POCl3, Triethylamine, 0 °C to RT | This compound-1-phosphate | Yields a bioactive lipid phosphate. |

| Etherification (C1-OH) | Alkyl halide, NaH, THF | 1-O-Alkyl-2-amino-14-methylhexadec-4-ene-1,3-diol | The primary hydroxyl is more accessible. |

Transformations Involving the Amino Group

The primary amino group at the C2 position is a versatile handle for a wide range of chemical modifications.

N-Acylation is a fundamental transformation that leads to the formation of ceramides (B1148491) and their analogues. This is readily achieved by treating the amino-diol with an activated carboxylic acid, such as an acyl chloride or an N-hydroxysuccinimide ester. This reaction is typically high-yielding and chemoselective for the amino group over the hydroxyl groups under neutral or slightly basic conditions.

The amino group can also undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) to yield secondary or tertiary amines. researchgate.netN-Alkylation with alkyl halides can also be performed, though it may be less selective and can lead to over-alkylation.

Furthermore, the amino group can be converted into other nitrogen-containing functionalities. For example, it can be transformed into an azide via a diazo transfer reaction, or into a guanidinium (B1211019) group by reaction with a guanidinylating agent. These transformations can significantly alter the biological properties of the molecule.

| Transformation | Reagents and Conditions | Product | Notes |

| N-Acylation | Fatty acyl chloride, Et3N, CH2Cl2 | N-Acyl-2-amino-14-methylhexadec-4-ene-1,3-diol (Ceramide analogue) | Highly chemoselective for the amino group. |

| Reductive Amination | Aldehyde, NaBH3CN, MeOH | N-Alkyl-2-amino-14-methylhexadec-4-ene-1,3-diol | Forms a secondary amine. |

| N-Guanidinylation | N,N'-Di-Boc-N''-triflylguanidine, Et3N | N-Guanidinyl-2-amino-14-methylhexadec-4-ene-1,3-diol | Introduces a basic guanidinium group. |

Modification of the Alkene Moiety

The carbon-carbon double bond between C4 and C5 offers another site for chemical modification.

Epoxidation of the alkene can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The stereochemistry of the resulting epoxide can be influenced by the neighboring hydroxyl group at C3, which can direct the epoxidation to one face of the double bond.

Dihydroxylation of the alkene can lead to the formation of a 1,3,4,5-tetrahydroxy derivative. This can be accomplished using reagents such as osmium tetroxide (in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under cold, alkaline conditions. researchgate.netlibretexts.org Asymmetric dihydroxylation methods can be employed to control the stereochemistry of the newly introduced hydroxyl groups. nih.gov

The double bond can also be reduced to a single bond through catalytic hydrogenation, for example, using hydrogen gas and a palladium catalyst. This would yield the saturated analogue, 2-amino-14-methylhexadecane-1,3-diol.

| Transformation | Reagents and Conditions | Product | Notes |

| Epoxidation | m-CPBA, CH2Cl2 | 4,5-Epoxy-2-amino-14-methylhexadecane-1,3-diol | The C3-hydroxyl can direct the stereochemistry. |

| Syn-Dihydroxylation | OsO4 (cat.), NMO, acetone/water | 2-Amino-14-methylhexadecane-1,3,4,5-tetraol | Adds two hydroxyl groups in a syn fashion. |

| Hydrogenation | H2, Pd/C, EtOH | 2-Amino-14-methylhexadecane-1,3-diol | Saturates the carbon-carbon double bond. |

Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity in the functionalization of a polyfunctional molecule like this compound is crucial for the synthesis of well-defined derivatives. nih.gov

Protecting group chemistry is often employed to achieve regioselectivity. For instance, the primary hydroxyl group can be selectively protected with a bulky silyl (B83357) ether group (e.g., tert-butyldimethylsilyl), allowing for subsequent reactions to occur at the less hindered secondary hydroxyl or amino groups. Similarly, the amino group can be protected with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group to direct reactions to the hydroxyl groups.

Stereoselective reactions are particularly important for modifying the alkene moiety. As mentioned, Sharpless asymmetric epoxidation or dihydroxylation can be used to introduce new stereocenters with high control. wikipedia.org The inherent chirality of the starting material can also influence the stereochemical outcome of reactions at the double bond, a phenomenon known as substrate-controlled stereoselectivity.

For instance, a library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner, and these compounds underwent regioselective ring closure reactions. researchgate.net

| Strategy | Example | Outcome |

| Regioselective Protection | Protection of the C1-OH with a bulky silyl group. | Allows for selective functionalization of the C3-OH and NH2 groups. |

| Stereoselective Epoxidation | Sharpless asymmetric epoxidation of the alkene. | Formation of a specific stereoisomer of the 4,5-epoxide. |

| Substrate-Controlled Reaction | Dihydroxylation of the alkene, where the existing stereocenters direct the approach of the reagent. | Preferential formation of one diastereomer of the resulting tetraol. |

Synthesis of Conjugates and Pro-moieties

The functional groups of this compound can be used to attach a variety of other molecules, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG), to create molecular probes or improve pharmacokinetic properties.

Peptide coupling methods are commonly used to attach amino acids or peptides to the amino group, forming amide linkages. This can be achieved using standard peptide coupling reagents like HATU or HOBt/EDC.

The hydroxyl groups, particularly the primary one, can be used as attachment points for forming ester or ether linkages to other molecules. For example, a drug molecule with a carboxylic acid group can be esterified to the C1-hydroxyl to create a pro-drug that releases the active drug upon hydrolysis in vivo.

The synthesis of such conjugates often requires a multi-step approach involving the use of orthogonal protecting groups to ensure that the desired functional group is selectively modified.

| Conjugate Type | Attachment Chemistry | Purpose |

| Fluorescent Probe | Amide bond formation between the amino group and a fluorescent dye's activated carboxylic acid. | To visualize the localization of the sphingoid base in cells. |

| Biotinylated Analogue | Amide bond formation between the amino group and activated biotin. | For affinity-based purification or detection of interacting proteins. |

| PEGylated Derivative | Ether linkage formation between the C1-hydroxyl group and a PEG chain. | To improve solubility and circulation half-life. |

| Pro-drug | Ester linkage between the C1-hydroxyl group and a drug molecule. | For targeted delivery and controlled release of a therapeutic agent. |

Analytical Methodologies for 2 Amino 14 Methylhexadec 4 Ene 1,3 Diol Characterization

Advanced Chromatographic Techniques

Chromatography is fundamental to the analysis of "2-Amino-14-methylhexadec-4-ene-1,3-diol," enabling its separation from complex matrices and the quantification of its various forms.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of long-chain amino alcohols like "this compound." Given the compound's lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. A common approach involves pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or biphenylcarbonyl chloride.

Reversed-phase HPLC is the most common modality used. In this setup, a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The long hydrocarbon tail of "this compound" ensures strong retention on the nonpolar column, allowing for excellent separation from more polar impurities. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the strongly retained analyte in a reasonable timeframe while maintaining good peak shape.

Quantification is achieved by creating a calibration curve from the analysis of known concentrations of a reference standard. The peak area of the analyte in a sample is then compared to this curve to determine its concentration.

Table 1: Illustrative HPLC Parameters for the Analysis of a Derivatized Sphingoid Base Analogous to this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) after OPA derivatization |

| Injection Volume | 20 µL |

| Expected Retention Time | ~15-18 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of volatile and thermally stable compounds. Due to the low volatility of "this compound," a derivatization step is mandatory to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. A common derivatization method is trimethylsilylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by matching it against a spectral library or by interpreting the fragmentation pattern. Purity is assessed by the presence of a single major peak in the chromatogram and the absence of peaks corresponding to impurities.

Table 2: Representative GC-MS Fragmentation Data for a TMS-Derivatized Long-Chain Amino Diol

| m/z Value | Interpretation |

|---|---|

| [M]+ | Molecular ion (often weak or absent) |

| M-15 | Loss of a methyl group from a TMS moiety |

| 73 | [Si(CH₃)₃]⁺ ion, characteristic of TMS derivatives |

| 174 | Fragment from cleavage between C2 and C3 of the derivatized amino diol backbone |

| [M-103] | Loss of the CH₂OTMS group |

Chiral Chromatography for Enantiomeric Purity Assessment

"this compound" possesses multiple chiral centers, meaning it can exist as different stereoisomers. Chiral chromatography is essential for separating and quantifying these enantiomers and diastereomers to determine the enantiomeric purity of a sample. This can be achieved through two main approaches:

Direct Method: This involves the use of a chiral stationary phase (CSP). The CSP is composed of a chiral selector that interacts differently with the various stereoisomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose.

Indirect Method: In this approach, the analyte is first derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column (e.g., C18).

The enantiomeric excess (%ee) can be calculated from the peak areas of the separated enantiomers in the chromatogram.

Table 3: Example of Chiral HPLC Separation Parameters for Amino Alcohol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm (after derivatization if necessary) |

| Retention Time (Enantiomer 1) | tR1 |

| Retention Time (Enantiomer 2) | tR2 |

| Resolution (Rs) | > 1.5 for baseline separation |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to characterize "this compound."

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the terminal methyl group of the long alkyl chain, the methylene (B1212753) protons, the olefinic protons of the double bond, and the methine and methylene protons associated with the amino and diol functionalities.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group environment (e.g., alkyl, olefinic, or carbon atoms bonded to heteroatoms).

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for a Sphingosine-like Backbone in CD₃OD

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-H₂ | 3.48, 3.66 | 64.41 |

| C2-H | 2.75 | 57.94 |

| C3-H | 3.96 | 75.04 |

| C4-H | 5.49 | 130.80 |

| C5-H | 5.73 | 135.12 |

| Alkyl Chain CH₂ | 1.29 - 2.08 | 23.57 - 33.37 |

| Terminal CH₃ | 0.90 | 14.28 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. When coupled with a chromatographic inlet (like GC-MS or LC-MS), it provides a powerful analytical combination.

In electrospray ionization (ESI), a soft ionization technique commonly used in LC-MS, the protonated molecule [M+H]⁺ is typically observed, allowing for the accurate determination of the molecular weight.

Table 5: Expected MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ of a C18 Sphingoid Base

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 300.3 | 282.3 | 18 (H₂O) | Loss of one water molecule |

| 300.3 | 264.3 | 36 (2 x H₂O) | Loss of two water molecules |

| 300.3 | 252.3 | 48 (H₂O + CH₂O) | Loss of water and formaldehyde (B43269) from the C1-C3 region |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Comprehensive literature searches did not yield specific Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Typically, IR spectroscopy would be employed to identify the functional groups present in the molecule. The expected characteristic IR absorption bands for this compound would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

N-H stretching: A medium to weak band in the region of 3300-3500 cm⁻¹ from the primary amine group.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the aliphatic carbon-hydrogen bonds.

C=C stretching: A weak band around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

C-O stretching: Strong bands in the region of 1050-1150 cm⁻¹ for the primary and secondary alcohol C-O bonds.

N-H bending: A medium intensity band around 1590-1650 cm⁻¹.

A hypothetical data table for the expected IR absorptions is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200-3600 | Broad, Strong |

| N-H (Amine) | 3300-3500 | Medium |

| C-H (Aliphatic) | 2850-3000 | Strong |

| C=C (Alkene) | 1640-1680 | Weak |

| C-O (Alcohol) | 1050-1150 | Strong |

| N-H (Amine) | 1590-1650 | Medium |

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The isolated carbon-carbon double bond in this compound would be expected to exhibit a weak π → π* transition at a wavelength below 200 nm, which is often difficult to observe with standard instrumentation. There are no other significant chromophores in the structure that would lead to absorption in the conventional UV-Vis range (200-800 nm).

X-ray Crystallography for Absolute Stereochemistry Determination

A search of crystallographic databases and the scientific literature did not uncover any published X-ray crystal structures for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and for establishing the absolute stereochemistry of chiral molecules.

For a successful X-ray crystallographic analysis, the compound must first be obtained in the form of a high-quality single crystal. The process would involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For determining the absolute stereochemistry, the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths, is necessary. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the absolute configuration of all stereocenters in the molecule.

Without an experimental crystal structure, the absolute stereochemistry of naturally occurring this compound is typically inferred from its biosynthetic pathway and by comparison with related, structurally characterized compounds.

Biological and Biofunctional Aspects of 2 Amino 14 Methylhexadec 4 Ene 1,3 Diol Non Human/non Clinical Focus

Role in Cellular Signaling Pathways (e.g., Sphingolipid Metabolism Analogues)

Sphingoid bases and their metabolites are integral players in a complex network of cellular signaling that governs a multitude of cellular processes. As an analogue, 2-Amino-14-methylhexadec-4-ene-1,3-diol is presumed to participate in or modulate the sphingolipid signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.

The central molecules in this pathway are sphingoid bases themselves and their phosphorylated derivatives, most notably sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that can act both inside the cell as a second messenger and outside the cell by binding to a family of G protein-coupled receptors (GPCRs) known as S1P receptors (S1PR1-5). This dual-action mechanism allows for a wide range of cellular responses, including cell migration and survival.

In non-human systems, such as plants, sphingolipids are vital for normal development and for mounting responses to both biotic and abiotic stress. They are involved in processes like programmed cell death and signal transduction in response to environmental cues. Therefore, it is plausible that this compound could influence these fundamental signaling cascades in various organisms.

Interactions with Enzyme Systems and Metabolic Pathways

The metabolism of sphingolipids is a highly regulated process involving a series of enzymatic reactions. The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of the amino acid serine and a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway. This initial step produces a keto-intermediate that is rapidly reduced to a dihydrosphingosine (also known as sphinganine).

This sphinganine (B43673) backbone is then acylated by a family of enzymes called ceramide synthases (CerS) to form dihydroceramides. Subsequently, a desaturase introduces a double bond into the dihydroceramide (B1258172) to yield ceramide, a central hub in sphingolipid metabolism. From ceramide, more complex sphingolipids are synthesized, or it can be broken down to release sphingosine (B13886).

Sphingosine can be phosphorylated by sphingosine kinases (SphK) to generate the signaling molecule S1P. Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly degraded by S1P lyase. As a structural analogue, this compound would be expected to interact with these enzymes, potentially acting as a substrate or an inhibitor, thereby influencing the balance of bioactive sphingolipid metabolites within a cell. For instance, in plants, phytosphingosine (B30862) has been shown to activate sphingosine kinase.

Cytotoxicity Studies in Non-Human Cell Lines (e.g., Insect Cells, Tumor Cell Lines in vitro)

A significant body of research points to the cytotoxic properties of various naturally occurring and synthetic sphingoid bases against cancer cells. This suggests a potential role for these compounds in anti-cancer research. Synthetic analogues of sphingoid marine compounds have demonstrated notable cytotoxicity against a variety of human tumor cell lines in vitro.

For example, a study on a panel of human tumor cell lines, including ovarian, colon, and lung cancer, as well as leukemia, reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for synthetic sphingoid analogues ranging from 1.5 to 6.9 µM. In another study, sphingosine and its synthetic stereoisomer, L-threo-sphingosine, were found to induce cell death in diffuse large B-cell lymphoma (DLBCL) cell lines. The mechanisms of cell death were identified as apoptosis, autophagy, and the inhibition of protein kinase C (PKC).

The cytotoxic effects of sphingoid base analogues are not limited to mammalian cancer cells. While direct studies on insect cell lines are less common, the fundamental role of sphingolipids in insect development and physiology suggests that disruption of their metabolism could lead to cytotoxic effects. The evaluation of novel compounds on insect cell lines like Sf9 (from Spodoptera frugiperda) is a common practice in the development of new insecticides. Given the pro-apoptotic nature of many sphingoid bases, it is conceivable that this compound could exhibit cytotoxicity in such non-human cell systems.

| Compound Type | Cell Line(s) | Observed Effect | Concentration/IC50 |

|---|---|---|---|

| Synthetic Sphingoid Marine Analogs | Human Tumor Cell Lines (Ovarian, Colon, Lung, Leukemia) | Cytotoxicity | IC50: 1.5 - 6.9 µM |

| Sphingosine and L-threo-sphingosine | Diffuse Large B-cell Lymphoma (DLBCL) | Induction of apoptosis, autophagy, and PKC inhibition | Not specified |

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Sphingoid bases are recognized as having broad-spectrum antimicrobial properties. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi, including yeast. This antimicrobial activity is a component of the innate immune defense on the skin and mucosal surfaces.

Research has demonstrated that sphingosines are potent against bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and the yeast Candida albicans. The mechanism of action is thought to involve the disruption of the microbial cell membrane and, in the case of sphingoid bases, may also include the inhibition of cell wall synthesis. The length of the carbon chain and the structure of the sphingoid base influence its antimicrobial efficacy.

In the context of plant pathology, the sphingolipid biosynthesis pathway in pathogenic fungi is essential for their virulence. This makes the enzymes in this pathway attractive targets for the development of novel antifungal agents for agricultural use. Therefore, this compound, as a sphingoid base analogue, likely possesses intrinsic antimicrobial properties that could be explored for various applications.

| Compound/Analogue | Target Organism | Activity |

|---|---|---|

| Sphingosines | Staphylococcus aureus, Streptococcus pyogenes, Candida albicans | Antibacterial and Antifungal |

| Sphingoid Bases (general) | Gram-positive and Gram-negative bacteria | Antibacterial |

Anti-inflammatory Potential in Non-Clinical Models

Pre-clinical studies have indicated that dietary sphingolipids may exert anti-inflammatory effects. More directly, the plant-derived sphingoid base, phytosphingosine, has demonstrated anti-inflammatory properties in non-clinical models. In a study using a mouse model, phytosphingosine was shown to inhibit TPA-induced inflammatory epidermal hyperplasia. Furthermore, it was found to reduce the secretion of the pro-inflammatory mediator prostaglandin (B15479496) E2 (PGE2) from mononuclear leukocytes. These findings suggest that sphingoid bases, and by extension this compound, could have potential as modulators of inflammatory responses.

Insecticidal Properties and Mechanisms

While direct evidence for the insecticidal properties of sphingoid bases is not extensive, the critical role of sphingolipids in insect physiology points to this as a potential area of bioactivity. Sphingolipids are involved in key aspects of insect development and reproduction. Disrupting the enzymes of the sphingolipid metabolic pathway could therefore have lethal consequences for insects.

Fatty acids, which are structurally related to the acyl chain of ceramides (B1148491), found in the insect cuticle are known to have insecticidal activity. This suggests that lipid-based molecules can be effective against insects. The development of insecticides often involves screening compounds for their cytotoxic effects on insect cell lines. Given the known cytotoxicity of sphingoid bases in other systems, it is plausible that they could be toxic to insects. Further research is needed to specifically investigate the insecticidal potential of this compound and other sphingoid bases.

Other Bioactivities Relevant to Agricultural and Environmental Sciences

In the realm of agricultural science, the role of sphingolipids in plant biology is of significant interest. Sphingolipids are not only structural components of plant cell membranes but are also key signaling molecules in plant responses to a wide range of environmental stresses, including drought, salinity, and pathogen attack.

The interaction between plants and pathogens is often mediated by molecules at the cell surface, and sphingolipids play a role in this recognition and the subsequent defense response. For instance, phytosphingosine has been shown to induce systemic acquired resistance in plants, a broad-spectrum defense mechanism against pathogens. Furthermore, as the sphingolipid pathway is essential for the virulence of many plant pathogenic fungi, inhibitors of this pathway are being explored as potential fungicides. This highlights the potential of sphingoid base analogues like this compound to be used in agricultural applications, either to enhance plant resilience or to control plant diseases.

Ecological and Environmental Context of Unsaturated Amino Alcohols

Natural Occurrence and Distribution in Organisms (e.g., Marine Sources)

Unsaturated amino alcohols are widely distributed in nature as key components of sphingolipids, which are essential constituents of eukaryotic cell membranes. mdpi.comnih.gov In marine environments, these compounds exhibit remarkable structural diversity and are particularly abundant in invertebrates such as sponges and some species of algae. researchgate.netresearchgate.net

Marine sponges are a prolific source of novel sphingoid bases, often with unique structural features not commonly found in terrestrial organisms. researchgate.netresearchgate.net These can include variations in chain length, branching, and the number and position of double bonds and hydroxyl groups. researchgate.net For instance, some marine sponges produce α,ω-bifunctional sphingoids, which are essentially two sphingoid bases joined tail-to-tail. researchgate.net The diversity of these compounds in marine invertebrates suggests they have adapted to perform specific functions within these organisms. nih.gov

While eukaryotes were initially thought to be the primary producers of sphingolipids, recent studies have revealed that various marine bacteria also synthesize these compounds. nih.govnih.gov In environments like the anoxic waters of the Black Sea, sphingolipids can constitute a significant portion of the microbial lipidome, indicating a previously underestimated role for bacteria in the marine sphingolipid cycle. nih.gov

Below is a table summarizing the occurrence of various long-chain unsaturated amino alcohols in different organisms.

| Compound Class | Specific Examples | Organism(s) | Source |

| Sphingoid Bases | (2R,3R,6R,7Z)-2-aminooctadec-7-ene-1,3,6-triol | Haliclona tubifera (Marine Sponge) | researchgate.net |

| α,ω-Bifunctional Sphingoids | Oceanapiside | Oceanapia phillipensis (Marine Sponge) | acs.orgscienceopen.com |

| Triene Sphingoid Bases | 2-amino-9-methyl-4,8,10-octadecatriene-1,3-diol | Marine Mollusks (e.g., Squid) | nih.gov |

| Bacterial Sphingolipids | Glycosylceramides | Anaerobic Marine Bacteria | nih.gov |

| Fungal Sphingoid Bases | Branched-chain sphingoid bases | Fungi | nih.gov |

Chemical Ecology and Biosynthetic Origins

The structural diversity of unsaturated amino alcohols in marine organisms points to their significant roles in chemical ecology. noaa.govmdpi.com These compounds can function as chemical defenses against predators, competitors, and fouling organisms. noaa.govnih.gov For soft-bodied and sessile organisms like sponges and algae, chemical defense is a crucial survival strategy. noaa.gov The production of these secondary metabolites can deter feeding by predators and prevent the settlement of larvae from other organisms on their surfaces. noaa.govnih.gov

Some marine natural products with amino alcohol structures have been shown to possess potent biological activities, including antifungal and immunosuppressive properties. researchgate.netscienceopen.com This suggests they play a role in mediating interactions within their environment, potentially protecting the host from pathogenic microorganisms. mdpi.com The production of these compounds is not always constant and can be activated in response to environmental stressors or interactions with other organisms. mdpi.com

The biosynthesis of these long-chain amino alcohols is closely linked to the well-established sphingolipid pathway. rsc.org The core of this pathway involves the condensation of an amino acid, typically serine, with a long-chain fatty acyl-coenzyme A. rsc.orgnih.gov Variations in the fatty acid precursor and subsequent modifications such as desaturation, hydroxylation, and branching lead to the vast diversity of sphingoid bases observed in nature. researchgate.net In marine sponges, the biosynthesis of unusual branched-chain fatty acids that can be incorporated into these structures has been studied, indicating specialized enzymatic pathways. acs.org The discovery of sphingolipid biosynthesis genes in marine bacteria further highlights the microbial contribution to the production of these compounds in marine ecosystems. nih.govnih.gov

Environmental Fate and Biodegradation of Long-Chain Amino Diols

The environmental fate of long-chain unsaturated amino alcohols is influenced by their physical and chemical properties. As amphiphilic molecules, they can partition between water, sediment, and biological tissues. canada.ca Long-chain aliphatic amines are known to have the potential to bioaccumulate in aquatic organisms, particularly those with longer alkyl chains. canada.ca Due to their surfactant-like properties, some related compounds can concentrate in the upper layers of aquatic environments. wikipedia.org

Releases of long-chain aliphatic amines into the environment can occur from both industrial and consumer sources, often entering aquatic systems through wastewater. canada.ca Once in the environment, these compounds are subject to various degradation processes.

Biodegradation is a primary mechanism for the removal of organic compounds, including long-chain amino diols, from the marine environment. utk.edu Marine ecosystems harbor diverse communities of microorganisms capable of degrading a wide range of organic molecules, including lipids and hydrocarbons. mdpi.com Hydrocarbon-degrading bacteria are ubiquitous in marine environments, and their populations can increase in response to the presence of suitable carbon sources. mdpi.com

The biodegradation of long-chain aliphatic compounds in marine environments is influenced by several factors:

Temperature: Affects both the physical state of the compounds and the metabolic rates of degrading microorganisms. mdpi.com

Nutrient Availability: The presence of nitrogen and phosphorus is crucial for microbial growth and degradation activities. utk.edu

Oxygen Levels: Aerobic degradation is generally faster than anaerobic degradation. utk.edu